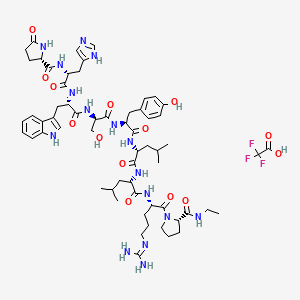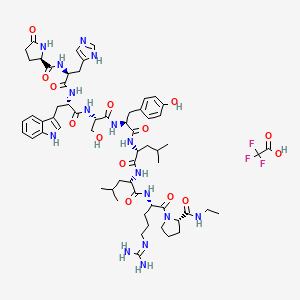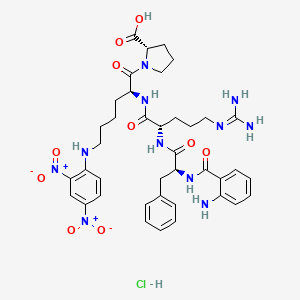
Histone H3 (1-20) Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histone H3 (1-20) Trifluoroacetate is a peptide fragment of histone H3, a protein known for its role in chromatin structure and gene expression . It corresponds to amino acid residues 2-21 of the human histone H3 sequence . This fragment contains lysine residues at positions 4 and 9 that are subject to methylation and acetylation, and a serine residue at position 10 that is subject to phosphorylation . These modifications play a role in the regulation of gene expression .
Molecular Structure Analysis
The molecular formula of Histone H3 (1-20) Trifluoroacetate is C91H167N35O27 . The molecular weight is 2183.5 g/mol. The structure of histone H3 involves a main globular domain and a long N-terminal tail . The N-terminus of H3 protrudes from the globular nucleosome core and is susceptible to post-translational modification .Physical And Chemical Properties Analysis
Histone H3 (1-20) Trifluoroacetate is a solid substance . It has a molecular weight of 2297.5 g/mol. The molecular formula is C93H168F3N35O29.科学的研究の応用
Regulation of Genome Function
Histone H3 variants play a crucial role in the regulation of genome function . The selective incorporation of appropriate histone variants into chromatin is critical for the regulation of genome function .
Tissue-Specific Gene Expression
Histone H3 variants are speculated to play a role in regulating tissue-specific gene expression in individual species . The diversity of H3 variants acquired after species separation is believed to play a role in regulating tissue-specific gene expression .
Chromatin Structure and Architecture
Histone H3 variants contribute to nucleosome structural diversity and chromatin architecture . They regulate processes like DNA repair, centromere function, and gene activation or silencing .
Breast Cancer Research
Histone H3 variants have been studied in the context of human diseases such as breast cancer . Our understanding of how histone variants are regulated, incorporated into chromatin, and interact with other regulatory proteins remains limited, especially in human diseases such as breast cancer .
Histone Acylation
Histone acylation is another area where Histone H3 (1-20) Trifluoroacetate could potentially have applications . This process has connections with metabolism .
Nucleosome Dynamics and Stability
The incorporation of histone variants has structural ramifications on nucleosome dynamics and stability . Due to their unique sequences, histone variants can alter histone–histone or histone–DNA interactions, impacting the folding of DNA around the histone octamer and the overall higher-order structure of chromatin fibers .
作用機序
Target of Action
Histone H3 (1-20) Trifluoroacetate is an N-terminal fragment of histone H3 that corresponds to amino acid residues 2-21 of the human histone H3 sequence . The primary targets of this compound are the lysine residues at positions 4 and 9, and a serine residue at position 10 . These residues are subject to methylation and acetylation (for lysine residues) and phosphorylation (for serine residue), all of which play a crucial role in the regulation of gene expression .
Mode of Action
The compound interacts with its targets (lysine and serine residues) through methylation, acetylation, and phosphorylation . These post-translational modifications alter the structure of the histone, thereby affecting the way it interacts with DNA and regulates gene expression .
Biochemical Pathways
The biochemical pathways affected by Histone H3 (1-20) Trifluoroacetate involve the regulation of gene expression through chromatin remodeling . The post-translational modifications (methylation, acetylation, and phosphorylation) of the histone residues can lead to changes in the chromatin structure, influencing the accessibility of the DNA for transcription . This can have downstream effects on various cellular processes, including cell cycle progression, DNA repair, and differentiation .
Pharmacokinetics
As a peptide, it is expected to have a good solubility in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of the action of Histone H3 (1-20) Trifluoroacetate are primarily related to the regulation of gene expression . By modifying the histone residues, the compound can influence the structure of the chromatin and the accessibility of the DNA, thereby affecting the transcription of genes . This can have a wide range of effects on cellular functions and processes .
Action Environment
The action, efficacy, and stability of Histone H3 (1-20) Trifluoroacetate can be influenced by various environmental factors. For instance, the phase of the cell cycle and cellular potency can affect the deposition of H3 variants . Additionally, cellular stress and changes in cell fate can also have an impact . Understanding these factors can provide insights into how the compound functions under different conditions and how its action can be modulated for therapeutic purposes .
将来の方向性
Histone H3 (1-20) Trifluoroacetate, like other histone variants, plays a crucial role in maintaining cell identity and influencing cell fate decisions during development and normal homeostasis . Future studies will help us better understand how organisms employ nucleosome dynamics in health, disease, and aging . These pathways can potentially be manipulated to induce cell fate change in a therapeutic setting depending on the cellular context .
特性
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H167N35O27.C2HF3O2/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104;3-2(4,5)1(6)7/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107);(H,6,7)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRZIUMMGKFJW-IULIQXKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H168F3N35O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Histone H3 (1-20) Trifluoroacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














